Fleroxacin-d3 (hydrochloride)

Catalog No.
S12871565
CAS No.
M.F
C17H19ClF3N3O3
M. Wt
408.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fleroxacin-d3 (hydrochloride)

Product Name

Fleroxacin-d3 (hydrochloride)

IUPAC Name

6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C17H19ClF3N3O3

Molecular Weight

408.8 g/mol

InChI

InChI=1S/C17H18F3N3O3.ClH/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26;/h8-9H,2-7H2,1H3,(H,25,26);1H/i1D3;

InChI Key

HKFZCDVQUWJWNB-NIIDSAIPSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F.Cl

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F.Cl

Fleroxacin-d3 (hydrochloride) is a stable isotope-labeled derivative of the fluoroquinolone antibiotic, Fleroxacin. This compound is characterized by the incorporation of deuterium atoms, which enhances its analytical properties, particularly in pharmacokinetic studies. Fleroxacin itself is a broad-spectrum antimicrobial agent that exhibits potent activity against a range of Gram-positive and Gram-negative bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription . The chemical formula for Fleroxacin-d3 (hydrochloride) is C17H15D3F3N3O3C_{17}H_{15}D_3F_3N_3O_3, with a molar mass of approximately 372.37 g/mol .

Typical of fluoroquinolones. Key reactions include:

  • Nucleophilic Substitution: The presence of the carboxylic acid group at the C-3 position allows for nucleophilic attacks that can modify the compound to enhance its biological activity.
  • Cyclization Reactions: These reactions can occur at the C-7 position, where modifications can lead to derivatives with improved pharmacological profiles .
  • Deuterium Labeling: The introduction of deuterium alters the compound's isotopic signature, facilitating its tracking in biological systems during pharmacokinetic studies .

Fleroxacin-d3 exhibits similar biological activities to its parent compound, Fleroxacin. It is effective against a variety of bacterial pathogens, including:

  • Gram-positive Bacteria: Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative Bacteria: Escherichia coli, Pseudomonas aeruginosa, Salmonella species

The mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, leading to disruption in DNA replication and ultimately bacterial cell death . Additionally, studies indicate that fluoroquinolones can induce reactive oxygen species formation, contributing to their bactericidal effects .

The synthesis of Fleroxacin-d3 (hydrochloride) typically involves:

  • Starting Materials: Use of labeled precursors that contain deuterium at specific positions.
  • Chemical Modifications: Employing standard synthetic routes for fluoroquinolones, including cyclization and substitution reactions.
  • Purification: Techniques such as chromatography are employed to isolate the desired product from reaction mixtures.

Specific methodologies may vary based on the desired isotopic labeling and purity requirements .

Fleroxacin-d3 (hydrochloride) serves several important applications:

  • Pharmacokinetic Studies: Its deuterium labeling allows for precise tracking in metabolic studies, helping researchers understand drug behavior in biological systems.
  • Antimicrobial Research: As a derivative of Fleroxacin, it continues to be evaluated for efficacy against resistant bacterial strains.
  • Analytical Chemistry: Used as a reference standard in various analytical assays due to its stability and distinct isotopic signature .

Interaction studies involving Fleroxacin-d3 focus on its pharmacodynamics and pharmacokinetics. Notably:

  • Drug-Drug Interactions: Co-administration with agents like aluminum hydroxide can reduce absorption and efficacy .
  • Biological Interactions: Investigations into how Fleroxacin-d3 interacts with bacterial enzymes provide insights into resistance mechanisms.

These studies are crucial for optimizing therapeutic regimens and understanding potential adverse effects associated with fluoroquinolone antibiotics .

Fleroxacin-d3 shares structural similarities with several other fluoroquinolone antibiotics. Here’s a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
Ciprofloxacin1-piperazinyl substituentBroad-spectrum activity; used extensively
LevofloxacinS-enantiomer of ofloxacinEnhanced activity against Gram-positive bacteria
MoxifloxacinMethoxy group at C-8Improved activity against anaerobic bacteria
NorfloxacinLacks fluorine at C-8Older generation; less potent than newer agents
BesifloxacinTwo halogen substituentsEffective against resistant strains

Fleroxacin-d3 stands out due to its stable isotope labeling, which allows for enhanced tracking in biological systems compared to others that lack such isotopic modifications .

Fleroxacin-d3 (hydrochloride) is a deuterium-labeled version of the fluoroquinolone antibiotic fleroxacin, where three hydrogen atoms in the N-methyl group have been replaced with deuterium atoms [1]. The molecular formula of Fleroxacin-d3 (hydrochloride) is C17H15D3F3N3O3 - HCl with a molecular weight of 408.82 [8]. Deuterium labeling of fluoroquinolones has gained significant attention due to its applications in analytical chemistry, pharmacokinetic studies, and as reference standards for quantitative analysis [8] [1].

The deuteration of fluoroquinolones like fleroxacin typically involves selective hydrogen-deuterium exchange reactions where specific hydrogen atoms are replaced with deuterium [5]. These techniques have evolved significantly over the years, moving from harsh reaction conditions with limited functional group tolerance to more selective and milder approaches that allow for precise deuterium incorporation [14]. For fluoroquinolones, deuteration can be achieved through various methods including acid-catalyzed exchange, metal-catalyzed activation, and photochemical approaches [9] [29].

Position-Specific Isotopic Labeling Strategies

Position-specific isotopic labeling of fluoroquinolones requires strategic approaches to target specific sites for deuterium incorporation [9]. In the case of Fleroxacin-d3 (hydrochloride), the deuteration occurs specifically at the N-methyl group of the piperazine ring [1] [8]. This selective labeling is crucial for applications in mass spectrometry and nuclear magnetic resonance studies where the position of the isotope label can provide valuable structural and metabolic information [10].

Several strategies have been developed for position-specific deuteration of fluoroquinolones:

  • N-Methyl Deuteration: For Fleroxacin-d3, the primary target is the N-methyl group on the piperazine ring [8]. This can be achieved through acid-catalyzed exchange reactions using deuterated reagents such as deuterated trifluoroacetic acid (CF3COOD) or deuterated acetic acid (CH3COOD) [9]. The reaction typically involves the activation of the C-H bonds adjacent to the nitrogen atom, making them susceptible to deuterium exchange [14].

  • Quinolone Ring Deuteration: Techniques for deuterating the quinolone core structure have been developed using metal catalysts such as palladium or iridium [9] [26]. These methods can target specific positions on the aromatic rings based on the electronic properties and steric accessibility of different C-H bonds [14].

  • Synthetic Building Block Approach: Another strategy involves incorporating deuterated building blocks during the synthesis of the fluoroquinolone scaffold [10]. This approach allows for precise control over the position of deuterium atoms but may require more complex synthetic routes [9].

The selection of a specific labeling strategy depends on the desired position for deuterium incorporation, the stability of the fluoroquinolone under reaction conditions, and the required isotopic purity of the final product [10] [5].

Optimization of Reaction Conditions for Deuterium Incorporation

Optimizing reaction conditions is critical for achieving high levels of deuterium incorporation while maintaining the structural integrity of the fluoroquinolone [14]. For Fleroxacin-d3 (hydrochloride), the optimization focuses on maximizing deuterium incorporation at the N-methyl position while preventing unwanted side reactions or degradation [5] [9].

Key parameters that require optimization include:

  • Deuterium Source: The choice of deuterium source significantly impacts the efficiency of deuteration [5]. Common sources include deuterium oxide (D2O), deuterated acids (CF3COOD, CH3COOD), and deuterium gas (D2) [5] [15]. For N-methyl deuteration in fluoroquinolones, deuterated acids often provide the most efficient exchange [9].

  • Catalyst Selection: Metal catalysts such as palladium, platinum, or iridium can facilitate C-H activation and deuterium incorporation [14]. The selection of an appropriate catalyst depends on the specific position targeted for deuteration and the functional groups present in the molecule [26].

  • Temperature and Reaction Time: Higher temperatures generally accelerate deuterium exchange but may lead to decomposition or side reactions [14]. The optimal temperature range for deuterating fluoroquinolones typically falls between 80-180°C, with reaction times varying from 30 minutes to several hours depending on the specific method [9] [14].

  • Solvent System: The solvent system must facilitate the dissolution of both the fluoroquinolone and the deuterium source [9]. For compounds with limited aqueous solubility, mixed solvent systems or co-solvents such as tetrahydrofuran (THF) may be employed [9].

  • pH Control: The pH of the reaction medium can significantly influence the rate and selectivity of deuterium exchange [14]. Acidic conditions typically promote exchange at positions adjacent to nitrogen atoms, making them suitable for N-methyl deuteration [9].

Table 1: Optimization Parameters for Deuterium Incorporation in Fleroxacin

ParameterRangeOptimal Conditions for N-Methyl DeuterationEffect on Deuterium Incorporation
Temperature25-180°C80-100°CHigher temperatures increase exchange rate but may cause degradation [14]
Reaction Time15 min - 72 h30-60 minLonger times increase deuterium content but may lead to side reactions [14] [9]
Deuterium SourceD2O, CF3COOD, CH3COODCH3COODDeuterated acids provide efficient exchange for N-methyl groups [9]
CatalystPd/C, Pt/C, Ir complexesAcid catalysis or Pd/CCatalyst choice depends on target position [5] [14]
pH1-72-3Acidic conditions favor exchange at N-methyl positions [14]

Through careful optimization of these parameters, deuterium incorporation levels exceeding 95% can be achieved for Fleroxacin-d3 (hydrochloride) [9] [14]. The success of deuteration is typically assessed through mass spectrometry and nuclear magnetic resonance spectroscopy, which can provide quantitative information about the degree and position of deuterium incorporation [17] [24].

Purification and Characterization Protocols

After the deuteration process, rigorous purification and characterization are essential to ensure the quality and isotopic purity of Fleroxacin-d3 (hydrochloride) [16]. These protocols are critical for producing high-quality reference standards and research materials with well-defined isotopic composition [23].

Chromatographic Separation of Isotopologues

Chromatographic techniques play a vital role in the purification of deuterated fluoroquinolones and the separation of different isotopologues [16]. Isotopologues are molecules that differ only in their isotopic composition, such as Fleroxacin with different numbers of deuterium atoms (d0, d1, d2, d3) [11].

The separation of isotopologues presents unique challenges due to their nearly identical chemical properties, with differences primarily arising from isotope effects on physicochemical properties [11]. Several chromatographic approaches have been developed for the separation and purification of deuterated fluoroquinolones:

  • High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the purification of deuterated fluoroquinolones [4]. Reversed-phase HPLC using C18 columns with gradient elution of water-acetonitrile mixtures (typically containing 0.1% formic acid) has proven effective for separating fluoroquinolone isotopologues [4] [16].

  • Normal Phase Liquid Chromatography: For certain applications, normal phase chromatography with polar stationary phases can provide enhanced separation of isotopologues based on subtle differences in their interaction with the stationary phase [11]. This approach is particularly useful when the isotope effect significantly influences the polarity of the molecule [11].

  • Supercritical Fluid Chromatography (SFC): SFC offers an alternative approach for the separation of isotopologues with advantages including faster separations and reduced solvent consumption [16]. Carbon dioxide-based mobile phases with polar modifiers have shown promise for the separation of fluoroquinolone isotopologues [16].

The chromatographic separation of isotopologues relies on isotope effects that influence retention behavior [11]. For deuterated compounds, these effects arise from differences in bond lengths, vibrational frequencies, and interaction energies with the stationary phase [11]. The magnitude of these effects depends on the position and number of deuterium atoms in the molecule [11].

Table 2: Chromatographic Methods for Separation of Fleroxacin Isotopologues

Chromatographic MethodStationary PhaseMobile PhaseSeparation MechanismEfficiency for Isotopologue Separation
Reversed-Phase HPLCC18Water/Acetonitrile + 0.1% Formic AcidHydrophobic InteractionsModerate to Good [4]
Normal Phase LCSilicaHexane/Ethyl AcetatePolar InteractionsGood for Specific Isotopologues [11]
Ion-Pair ChromatographyC18Water/Acetonitrile + Ion-Pairing AgentIon-Pair FormationGood for Charged Fluoroquinolones [4]
SFCDiol or AminoCO2 + MethanolMixed MechanismExcellent for Certain Isotopologues [16]

The purification process typically involves multiple chromatographic steps to achieve the desired isotopic purity [16]. The first step often focuses on removing non-deuterated impurities and reaction by-products, while subsequent steps aim to separate different isotopologues (d0, d1, d2, d3) [16] [19]. The purification protocol must be carefully optimized to minimize isotopic scrambling, which can occur under certain conditions due to hydrogen-deuterium exchange during the purification process [19].

Spectroscopic Verification of Deuterium Content

Accurate characterization of deuterium content and position is essential for validating the quality of Fleroxacin-d3 (hydrochloride) [17]. Multiple spectroscopic techniques are employed to provide complementary information about the degree and position of deuterium incorporation [24].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining both the position and extent of deuteration [17]. For Fleroxacin-d3, proton (1H) NMR can confirm deuteration through the absence or reduction of signals corresponding to the deuterated positions [17]. Additionally, deuterium (2H) NMR can directly detect the presence of deuterium atoms at specific positions [17]. Carbon-13 (13C) NMR with proton and deuterium decoupling can also provide valuable information through isotope-induced shifts in carbon resonances adjacent to deuterated sites [24].

  • Mass Spectrometry (MS): MS is essential for determining the isotopic distribution and calculating the overall deuterium incorporation [18]. High-resolution mass spectrometry can distinguish between different isotopologues (d0, d1, d2, d3) and provide quantitative information about their relative abundances [18]. Tandem mass spectrometry (MS/MS) can further confirm the position of deuterium atoms through fragmentation patterns [4].

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide additional confirmation of deuteration through shifts in vibrational frequencies [12]. C-D bonds exhibit lower vibrational frequencies compared to C-H bonds, resulting in characteristic shifts in the IR spectrum [12].

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used for quantitative analysis of deuterium content, particularly in cases where the deuterated positions have distinct absorption bands [12]. For N-methyl deuteration, the C-D stretching vibrations typically appear in the 2000-2300 cm-1 region, distinct from C-H stretching vibrations [12].

Table 3: Spectroscopic Methods for Verification of Deuterium Content in Fleroxacin-d3

Spectroscopic MethodInformation ProvidedSensitivity for Deuterium DetectionQuantitative Capability
1H NMRIndirect detection through signal reductionHigh for specific positionsGood (>5% deuteration) [17]
2H NMRDirect detection of deuteriumModerateGood (>2% deuteration) [17]
13C NMRIsotope shifts in adjacent carbonsModerateModerate [24]
High-Resolution MSIsotopologue distributionVery HighExcellent (>0.1% deuteration) [18]
MS/MSPosition-specific fragmentationHighGood for positional analysis [4]
FTIRVibrational frequency shiftsModerateModerate (>5% deuteration) [12]

The verification of deuterium content typically involves a combination of these techniques to provide comprehensive characterization [24]. NMR spectroscopy offers detailed information about the position of deuterium atoms, while mass spectrometry provides accurate quantification of overall deuterium incorporation [17] [18]. The integration of these complementary techniques ensures the reliable characterization of Fleroxacin-d3 (hydrochloride) with high confidence in both the degree and position of deuteration [24].

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

408.1255339 g/mol

Monoisotopic Mass

408.1255339 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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